Silver cyclamate

Description

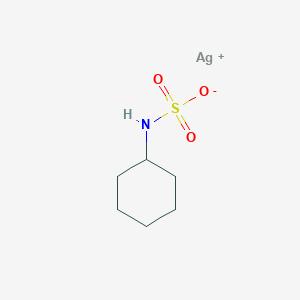

Silver cyclamate is a coordination compound formed by the interaction of silver ions with cyclamate ions. Cyclamate, a derivative of cyclohexylamine, is commonly used as an artificial sweetener. When combined with silver, the resulting compound exhibits unique properties that have garnered interest in various scientific fields .

Properties

CAS No. |

54005-61-7 |

|---|---|

Molecular Formula |

C6H12AgNO3S |

Molecular Weight |

286.10 g/mol |

IUPAC Name |

silver;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Ag/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

AJVTWWKCZSXDMP-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Ag+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver cyclamate can be synthesized by reacting sodium cyclamate with silver nitrate. The reaction typically occurs in an aqueous medium, where the silver ions from silver nitrate replace the sodium ions in sodium cyclamate, forming silver cyclamate. The reaction can be represented as follows: [ \text{Na(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{AgNO}_3 \rightarrow \text{Ag(C}6\text{H}{12}\text{NO}_3\text{S)} + \text{NaNO}_3 ]

Industrial Production Methods: Industrial production of silver cyclamate involves the same basic reaction but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Silver cyclamate undergoes various chemical reactions, including:

Oxidation: Silver cyclamate can be oxidized to form silver oxide and other by-products.

Reduction: The compound can be reduced back to its constituent ions under certain conditions.

Substitution: Silver ions in silver cyclamate can be replaced by other metal ions in a substitution reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal salts like copper sulfate can facilitate substitution reactions.

Major Products Formed:

Oxidation: Silver oxide and cyclamate derivatives.

Reduction: Silver metal and cyclamate ions.

Substitution: New metal-cyclamate complexes

Scientific Research Applications

Silver cyclamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in wound dressings and antimicrobial coatings.

Industry: Utilized in the development of sensors and other analytical devices .

Mechanism of Action

The mechanism by which silver cyclamate exerts its effects is primarily through the release of silver ions. These ions interact with bacterial cell membranes, disrupting their structure and function, leading to cell death. The molecular targets include proteins and enzymes essential for bacterial survival. The pathways involved are primarily related to oxidative stress and membrane integrity .

Comparison with Similar Compounds

Sodium Cyclamate: A common artificial sweetener, less potent than silver cyclamate in terms of antimicrobial properties.

Silver Nitrate: A well-known antimicrobial agent, but lacks the sweetening properties of silver cyclamate.

Silver Sulfadiazine: Used in burn treatments, similar antimicrobial properties but different chemical structure.

Uniqueness: Silver cyclamate combines the antimicrobial properties of silver with the sweetening properties of cyclamate, making it unique among similar compounds. Its dual functionality allows for diverse applications in both medical and industrial fields .

Q & A

Q. How should researchers address discrepancies between experimental and computational structural data for silver cyclamate?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in XRD (e.g., preferred orientation effects) and DFT (basis set limitations).

- Hybrid Approaches : Combine XRD with PDF (pair distribution function) analysis for amorphous phase detection.

- Publish Transparently : Disclose all refinement parameters and computational assumptions .

Q. What novel applications of silver cyclamate could be explored beyond its known roles?

- Methodological Answer :

- Antimicrobial Studies : Test efficacy against biofilm-forming bacteria (e.g., Pseudomonas aeruginosa) using microbroth dilution assays.

- Catalysis : Investigate AgC₆H₁₂NO₃S as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Sensor Development : Functionalize electrodes with silver cyclamate for heavy metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.